Chiral Center vs Achiral Isomer: Structural Enablement of Asymmetric Applications
The target compound contains one stereogenic center at the CHF carbon of the tetrafluoroethyl group (InChI: 1S/C9H6F4O2/c10-7(9(11,12)13)5-1-3-6(4-2-5)8(14)15) . In contrast, the regio‑isomer 4-(1,1,2,2-tetrafluoroethyl)benzoic acid (CAS 1781080-48-5) bears a symmetric –CF2CF2H group that lacks chirality . This absolute structural difference enables enantiomer resolution and enantioselective synthesis with the target compound, a capability entirely absent in the achiral comparator.
| Evidence Dimension | Molecular chirality (presence of stereogenic center) |
|---|---|
| Target Compound Data | One stereogenic center (CHF carbon) |
| Comparator Or Baseline | 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid: zero stereogenic centers |
| Quantified Difference | Chiral vs achiral (binary) |
| Conditions | Structural analysis based on molecular formula, symmetry and InChI |
Why This Matters
Enables access to enantiopure fluorinated intermediates for chiral drug candidates, a critical differentiator in asymmetric medicinal chemistry.
